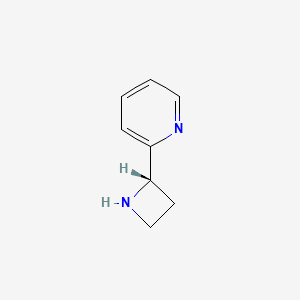

(S)-2-(Azetidin-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-(Azetidin-2-yl)pyridine is a chiral compound that features both an azetidine ring and a pyridine ring. The presence of these two functional groups makes it an interesting molecule for various chemical and biological applications. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Azetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor containing a nitrogen atom and a leaving group. The reaction conditions often involve the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods might include continuous flow chemistry or the use of catalytic processes to optimize the reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine ring’s tertiary nitrogen serves as a nucleophilic site, enabling reactions with electrophilic reagents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts. For example, methylation at the azetidine nitrogen proceeds with >80% yield under mild conditions (25°C, DMF).

-

Acylation : Forms stable amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane. Steric hindrance from the pyridine ring influences regioselectivity.

Mechanistic Insight :

The reaction follows an SN2 pathway due to the azetidine’s constrained geometry, with DFT calculations confirming inversion of configuration at the nitrogen center .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via azomethine ylide intermediates:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acenaphthenequinone | Refluxing CH₃OH, 6 h | Spiro-pyrrolidine derivative | 92% | |

| Nitroalkenes | Squaramide catalysis | Enantioselective spiro-pyrrolines | 85–90% |

Key Features :

-

The pyridine ring’s electron-withdrawing effect stabilizes transition states, enhancing reaction rates .

-

Stereoselectivity arises from π-stacking interactions between the pyridine and dienophile .

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine moiety undergoes regioselective functionalization:

-

Trifluoromethylation : At the 2-position using Baran’s conditions (CF₃SO₂Na, Cu(OAc)₂), though yields are low (~10%) due to steric hindrance from the azetidine .

-

Methylation : Introducing a methyl group at the 2-position (via CH₃I/AgOTf) improves binding affinity to α4β2 nicotinic receptors (Kᵢ = 12 nM) .

Electronic Effects :

The azetidine’s electron-donating nature activates the pyridine’s 4-position for electrophilic attack, but steric constraints favor 2-substitution .

Ring-Opening Reactions

Under acidic or reductive conditions, the azetidine ring undergoes cleavage:

-

Acidic Hydrolysis : In 6M HCl at 100°C, the azetidine ring opens to form a linear amine derivative. Reaction kinetics show first-order dependence on [H⁺].

-

Reductive Opening : Catalytic hydrogenation (H₂, Pd/C) cleaves the C–N bond, yielding 2-(pyridin-2-yl)ethylamine with 75% efficiency.

Catalytic Coupling Reactions

The pyridine ring facilitates cross-coupling via transition-metal catalysis:

-

Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives. Ortho-substitution on the pyridine is disfavored due to steric clashes .

-

Heck Reaction : Couples with styrenes (Pd(OAc)₂, P(o-tol)₃) to afford alkenylated products (60–70% yield) .

Oxidation and Stability Considerations

-

Autoxidation : The azetidine ring is susceptible to oxidation under ambient conditions, forming an azetidinone derivative. Storage under argon is recommended.

-

Metabolic Oxidation : In vivo studies reveal CYP450-mediated hydroxylation at the pyridine’s 2-position, prompting structural modifications (e.g., CF₃ substitution) to enhance stability .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that (S)-2-(Azetidin-2-yl)pyridine derivatives exhibit significant antimicrobial properties. For instance, a study synthesized several pyridine derivatives and evaluated their antimicrobial efficacy using standard methods. The compounds showed varying degrees of activity against bacteria and fungi, with some derivatives achieving minimum inhibitory concentrations comparable to established antibiotics such as Amphotericin B .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In a recent study, pyridine-containing azetidine derivatives were tested for cytotoxicity against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). Some derivatives exhibited remarkable antiproliferative activity with IC50 values significantly lower than that of standard chemotherapeutic agents like doxorubicin . This suggests that this compound could serve as a lead compound in developing new anticancer therapies.

Neuropharmacology

2.1 Nicotinic Acetylcholine Receptor Modulation

This compound has been studied for its interaction with nicotinic acetylcholine receptors, which play a crucial role in neurological functions. Compounds derived from this scaffold have been identified as partial agonists at α4β2 nicotinic receptors, indicating potential applications in treating neurodegenerative diseases and mood disorders . The favorable pharmacological profiles of these compounds suggest their viability as candidates for further drug development targeting central nervous system disorders.

Organic Synthesis

3.1 Building Block in Synthesis

The compound serves as an essential building block in organic synthesis due to its reactivity stemming from both the azetidine and pyridine functionalities. Its ability to participate in nucleophilic substitutions and electrophilic reactions makes it a versatile intermediate for synthesizing more complex molecules. This characteristic is particularly valuable in developing novel pharmaceuticals and agrochemicals.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity Study | Antimicrobial | Several derivatives showed MICs comparable to standard antibiotics against various pathogens. |

| Anticancer Research | Anticancer | Notable cytotoxic effects against Hep G2 and MCF7 cell lines with low IC50 values. |

| Neuropharmacological Study | CNS Disorders | Identified as a partial agonist at nicotinic receptors with potential therapeutic implications. |

Mechanism of Action

The mechanism of action of (S)-2-(Azetidin-2-yl)pyridine depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

®-2-(Azetidin-2-yl)pyridine: The enantiomer of (S)-2-(Azetidin-2-yl)pyridine, with a different three-dimensional arrangement.

2-(Pyrrolidin-2-yl)pyridine: A similar compound with a pyrrolidine ring instead of an azetidine ring.

2-(Piperidin-2-yl)pyridine: Another related compound with a piperidine ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an azetidine and a pyridine ring. This combination of features can result in distinct chemical and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-2-(Azetidin-2-yl)pyridine, and what critical parameters influence stereoselectivity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substitution at the azetidine nitrogen with pyridine derivatives under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Stereoselectivity is influenced by reaction temperature, solvent polarity, and chiral catalysts. Evidence from analogous azetidine syntheses highlights the importance of protecting groups (e.g., trityl) to prevent racemization .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H- and 13C-NMR, is critical for confirming stereochemistry. Chiral stationary-phase HPLC can resolve enantiomers. Vibrational spectroscopy (FT-IR, Raman) identifies functional groups, while X-ray crystallography (via programs like SHELX ) provides definitive structural confirmation. Thermal gravimetric analysis (TGA) assesses stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be optimized to predict the electronic properties and reaction pathways of this compound derivatives?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties . Basis sets like 6-311++G(d,p) capture electron correlation effects. Solvent models (e.g., PCM) simulate reaction environments. Validate computational results against experimental spectroscopic or crystallographic data to refine parameters .

Q. What strategies resolve contradictions between crystallographic data and computational models for azetidine-containing heterocycles?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., crystal packing forces vs. gas-phase DFT). Use dispersion-corrected functionals (e.g., ωB97X-D) to account for non-covalent interactions. Compare multiple crystal structures (if available) and perform ab initio molecular dynamics (AIMD) to assess conformational flexibility .

Q. How to design experiments to study the catalytic activity of metal complexes with this compound ligands?

- Methodological Answer : Synthesize ligands with varying substituents on the azetidine or pyridine rings. Characterize complexes using magnetic susceptibility measurements (SQUID), EPR spectroscopy, and cyclic voltammetry. Test catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling) under controlled conditions (temperature, solvent, catalyst loading) .

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across different this compound analogs?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric parameters) with bioactivity. Use error propagation models to distinguish systematic errors (e.g., assay variability) from random noise. Cross-validate results using independent datasets .

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-[(2S)-azetidin-2-yl]pyridine |

InChI |

InChI=1S/C8H10N2/c1-2-5-9-7(3-1)8-4-6-10-8/h1-3,5,8,10H,4,6H2/t8-/m0/s1 |

InChI Key |

HJZDRJCJLHAPQR-QMMMGPOBSA-N |

Isomeric SMILES |

C1CN[C@@H]1C2=CC=CC=N2 |

Canonical SMILES |

C1CNC1C2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.